REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[C:11](F)(=[O:13])[CH3:12]>CC(O)=O>[CH3:3][CH:2]([CH2:1][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:12])=[O:13])=[CH:7][CH:6]=1)[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were fed into reactor
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 60° C. for 1.5 hrs
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC1=CC=C(C=C1)C(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |